5alpha,8alpha-Epidioxysterol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H46O3 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-6,10-dimethyl-5-[(1R)-1-[(1R,2R)-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |
InChI |
InChI=1S/C29H46O3/c1-17(2)18(3)21-15-22(21)19(4)23-7-8-24-26(23,5)11-10-25-27(6)12-9-20(30)16-28(27)13-14-29(24,25)32-31-28/h13-14,17-25,30H,7-12,15-16H2,1-6H3/t18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
FYNMKNFAKCHMLL-PPXWZDJSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C)[C@H]6C[C@@H]6[C@H](C)C(C)C |
Canonical SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C35C=CC6(C4(CCC(C6)O)C)OO5)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Significance of 5α,8α Epidioxysterol Analogues
Isolation from Marine Organisms
The following sections detail the isolation of 5α,8α-epidioxyysterol analogues from various marine phyla, highlighting the chemical diversity of these compounds across different species.
Sponges (Porifera)
Marine sponges are a rich source of novel bioactive compounds, including a variety of 5α,8α-epidioxyysterols. These compounds have been isolated from different sponge species, demonstrating the chemical diversity within this phylum. For instance, 5α,8α-epidioxy-24(S)-ethylcholest-6-en-3β-ol was isolated from the marine sponge Biemna triraphis. researchgate.net This was the first report of this compound in a sponge of the Biemna genus. researchgate.net Another example is axinysterol (5α,8α-epidioxyergosta-6,22,25-trien-3β-ol) , which was isolated from an Okinawan marine sponge of the genus Axinyssa. nih.gov A related compound, 3-acetylaxinysterol , was also isolated from a Formosan Axinyssa species. nih.gov
The sponge Luffariella cf. variabilis has yielded ergosterol (B1671047) peroxide (5α,8α-epidioxy-24-methylcholesta-6,22-dien-3β-ol) . researchgate.net Additionally, a study on the sponge Monanchora sp. led to the isolation of three new 5α,8α-epidioxyysterols: 5α,8α-epidioxy-24-norcholesta-6,9(11),22-trien-3β-ol , 5α,8α-epidioxy-cholesta-6,9(11),24-trien-3β-ol , and 5α,8α-epidioxy-cholesta-6,23-dien-3β,25-diol . researchgate.net The marine sponge Scopalina hapalia was found to contain a mixture of 5α,8α-epidioxy-24(R/S)-hydroperoxystigmasta-6,28-dien-3β-ol and a mixture of 5α,8α-epidioxy-24(R/S)-stigmasta-6,22E-dien-3β-ol . mdpi.com Furthermore, fungi associated with sponges are also known to produce these compounds. For example, ergosterol peroxide has been isolated from fungi associated with the sponges Tethya aurantium and Phakellia fusca. thieme-connect.comcmu.ac.thmdpi.comtandfonline.comnih.gov
| Compound Name | Marine Sponge Source |
| 5α,8α-Epidioxy-24(S)-ethylcholest-6-en-3β-ol | Biemna triraphis researchgate.net |
| Axinysterol (5α,8α-epidioxyergosta-6,22,25-trien-3β-ol) | Axinyssa sp. nih.govnih.gov |
| 3-Acetylaxinysterol | Axinyssa sp. nih.gov |
| Ergosterol peroxide (5α,8α-epidioxy-24-methylcholesta-6,22-dien-3β-ol) | Luffariella cf. variabilis researchgate.net, Fungi from Tethya aurantium and Phakellia fusca thieme-connect.comcmu.ac.thmdpi.comtandfonline.comnih.gov |
| 5α,8α-Epidioxy-24-norcholesta-6,9(11),22-trien-3β-ol | Monanchora sp. researchgate.net |
| 5α,8α-Epidioxy-cholesta-6,9(11),24-trien-3β-ol | Monanchora sp. researchgate.net |
| 5α,8α-Epidioxy-cholesta-6,23-dien-3β,25-diol | Monanchora sp. researchgate.net |
| 5α,8α-Epidioxy-24(R/S)-hydroperoxystigmasta-6,28-dien-3β-ol | Scopalina hapalia mdpi.com |
| 5α,8α-Epidioxy-24(R/S)-stigmasta-6,22E-dien-3β-ol | Scopalina hapalia mdpi.com |
Soft Corals (Cnidaria: Gorgonians)
Soft corals, particularly those from the genus Sinularia and Nephthea, are prolific producers of 5α,8α-epidioxyysterols. nih.govresearchgate.net A study of the soft coral Sinularia gaweli led to the isolation of a new sterol, (22R,23R,24R)-5α,8α-epidioxy-22,23-methylene-24-methyl-cholest-6,9(11)-dien-3β-ol , along with the known compound (22R,23R,24R)-5α,8α-epidioxy-22,23-methylene-24-methylcholest-6-en-3β-ol . mdpi.comnih.govnih.gov Another investigation of a Sinularia species from the South China Sea yielded a new compound named yalongsterol A , as well as the known (22E,24S)-5α,8α-epidioxy-24-methyl-cholesta-6,22-dien-3β-ol . figshare.com Fungi associated with Sinularia species have also been found to produce steroids. cjnmcpu.com
The genus Nephthea has also been a source of these compounds. For example, 5β,8β-epidioxy-11-hydroxy-6-eudesmene and 5β,8β-epidioxy-11-hydroperoxy-6-eudesmene were isolated from a species of this genus.
| Compound Name | Soft Coral Source |
| (22R,23R,24R)-5α,8α-Epidioxy-22,23-methylene-24-methyl-cholest-6,9(11)-dien-3β-ol | Sinularia gaweli mdpi.comnih.govnih.gov |
| (22R,23R,24R)-5α,8α-Epidioxy-22,23-methylene-24-methylcholest-6-en-3β-ol | Sinularia gaweli mdpi.comnih.govnih.gov |
| Yalongsterol A | Sinularia sp. figshare.com |
| (22E,24S)-5α,8α-Epidioxy-24-methyl-cholesta-6,22-dien-3β-ol | Sinularia sp. figshare.com |
| 5β,8β-Epidioxy-11-hydroxy-6-eudesmene | Nephthea sp. |
| 5β,8β-Epidioxy-11-hydroperoxy-6-eudesmene | Nephthea sp. |
Sea Hares (Mollusca: Opisthobranchia)
Sea hares of the genus Aplysia are known to accumulate secondary metabolites from their diet, which often includes algae. This dietary habit is reflected in the presence of 5α,8α-epidioxyysterols in their tissues. For instance, 5α,8α-epidioxy sterols have been identified in Aplysia punctata and Aplysia depilans. mdpi.comresearchgate.net Specifically, the compounds 5α,8α-epidioxy-(24S)-methylcholesta-6,22-dien-3β-ol and 5α,8α-epidioxycholesta-6,22-dien-3β-ol were found in the digestive glands of A. punctata, while only the latter two were found in A. depilans. mdpi.com The sea hare Aplysia kurodai is another species from which various sterols and their derivatives have been isolated, although the specific 5α,8α-epidioxy analogues are part of a broader chemical profile. mdpi.comnih.gov It is believed that some of the sterols found in the egg masses of Aplysia species may serve as defensive substances. seaslugforum.net
| Compound Name | Sea Hare Source |
| 5α,8α-Epidioxy-(24S)-methylcholesta-6,22-dien-3β-ol | Aplysia punctata mdpi.com |
| 5α,8α-Epidioxycholesta-6,22-dien-3β-ol | Aplysia punctata, Aplysia depilans mdpi.com |
Tunicates (Urochordata)
Tunicates, or sea squirts, are another significant source of 5α,8α-epidioxyysterols. dss.go.thresearchgate.net These compounds are often produced by symbiotic microorganisms living within the tunicate. mdpi.comencyclopedia.pubnih.gov Research has shown the presence of 5α,8α-epidioxy sterols in tunicates such as Ascidia nigra and Dendrodoa grossularia. researchgate.netresearchgate.net The occurrence of these compounds in tunicates highlights the intricate chemical ecology of marine symbiotic relationships. mdpi.comencyclopedia.pubnih.gov
| Compound Name | Tunicate Source |
| 5α,8α-Epidioxysterols | Ascidia nigra, Dendrodoa grossularia researchgate.netresearchgate.net |
Diatoms (Bacillariophyceae)
Diatoms, a major group of microalgae, are known to produce a diverse range of sterols. researchgate.netmdpi.comwiley.com While they are a primary source of many sterols in the marine food web, the direct isolation of 5α,8α-epidioxyysterols from diatoms is less commonly reported than from the organisms that consume them. However, given that many 5α,8α-epidioxyysterols are thought to be derived from Δ5,7-sterols, and diatoms like Chaetoceros species produce a variety of sterols, it is plausible that diatoms are a primary source of the precursors to these compounds. researchgate.netwiley.comoup.comutas.edu.au The sterol profiles of diatoms can vary significantly between species. mdpi.comwiley.com
Other Marine Invertebrates (e.g., Cone Snails, Sea Urchins, Hard Clam)
Beyond the major groups listed above, 5α,8α-epidioxyysterols have been isolated from a variety of other marine invertebrates. dss.go.th A notable example is the isolation of 5α,8α-epidioxycholest-6-en-3β-ol from three species of cone snails: Conus ebraeus, Conus leopardus, and Conus tessulatus. dss.go.thamazonaws.com This compound was found in significant amounts in the crude extracts of these snails. dss.go.th The presence of this single epidioxysterol, likely derived from cholesterol, suggests a specific metabolic pathway in these organisms. dss.go.th The occurrence of these compounds has also been noted in bivalves like the hard clam (Meretrix meretrix). dss.go.th
| Compound Name | Marine Invertebrate Source |
| 5α,8α-Epidioxycholest-6-en-3β-ol | Conus ebraeus, Conus leopardus, Conus tessulatus dss.go.thamazonaws.com |
Occurrence in Terrestrial Organisms
The sterol peroxide 5α,8α-epidioxyergosterol, an oxygenated derivative of ergosterol, is a naturally occurring compound found across a diverse range of terrestrial organisms, most notably in fungi and as a product of endophytic fungi residing within plants.
5α,8α-Epidioxysterol is frequently identified in a wide array of fungal species, from those consumed as food to varieties found in marine environments and those living symbiotically within plants. It is considered a major antitumour sterol produced by many edible and medicinal mushrooms. nih.gov Research has confirmed its presence in various fungal extracts, highlighting its widespread distribution within the fungal kingdom. nih.gov
Edible Mushrooms: Several species of edible mushrooms are known to produce 5α,8α-epidioxyergosterol. For instance, it has been purified and identified as a significant sterol in the edible mushroom Sarcodon aspratus. nih.gov Its common occurrence in mushrooms consumed for culinary or medicinal purposes has made it a subject of interest for its biological activities. nih.govresearchgate.net
Marine-Derived Fungi: The marine environment is also a source of fungi that synthesize this compound. Studies have led to the isolation of 5α,8α-epidioxyergosterol from marine-derived fungi, such as Corollospora lacera, which was collected from the waters of Prince Edward Island, Canada. capes.gov.brresearchgate.netcdnsciencepub.com The compound has also been identified in Penicillium species isolated from marine habitats, including a strain of Penicillium stoloniferum associated with a sea squirt and Penicillium chrysogenum from a deep-sea sediment sample. nih.gov
Endophytic Fungi: Endophytic fungi, which live within the tissues of plants, are another significant source of 5α,8α-epidioxyergosterol. The compound has been isolated from the culture extract of Nodulisporium sp., an endophyte residing in the plant Juniperus cedre. sciepub.comsciepub.comswinburne.edu.auirjet.netipb.pt Other endophytic producers include Aspergillus niger isolated from the leaves of Cynodon dactylon. nih.gov
| Fungal Species | Classification/Source | Reference |
|---|---|---|
| Sarcodon aspratus | Edible Mushroom | nih.gov |
| Corollospora lacera | Marine-Derived Fungus | capes.gov.brresearchgate.netcdnsciencepub.com |
| Penicillium stoloniferum | Marine-Derived Fungus (associated with sea squirt) | nih.gov |
| Penicillium chrysogenum | Marine-Derived Fungus (deep-sea sediment) | nih.gov |
| Nodulisporium sp. | Endophytic Fungus (from Juniperus cedre) | sciepub.comsciepub.comswinburne.edu.auirjet.net |
| Aspergillus niger | Endophytic Fungus (from Cynodon dactylon) | nih.gov |
The occurrence of 5α,8α-epidioxyergosterol in the terrestrial plant kingdom is primarily documented through its production by endophytic fungi that inhabit plant tissues. sciepub.com These microorganisms live inside plants without causing apparent disease and can synthesize a vast array of secondary metabolites. chfcau.org.in The sterol has been successfully isolated from the culture of endophytic fungi sourced from various plants. A notable example is the isolation of 5α,8α-epidioxyergosterol from Nodulisporium sp., an endophytic fungus residing on Juniperus cedre, a species of juniper. sciepub.comsciepub.comswinburne.edu.au This symbiotic relationship implies that the compound exists within the plant's internal environment, produced by its microbial resident.
| Host Plant | Endophytic Fungus | Compound | Reference |
|---|---|---|---|
| Juniperus cedre | Nodulisporium sp. | 5α,8α-Epidioxyergosterol | sciepub.comsciepub.comswinburne.edu.au |
| Cynodon dactylon | Aspergillus niger IFB-E003 | 5α,8α-Epidioxyergosterol | nih.gov |
Fungi (e.g., Edible Mushrooms, Marine-Derived Fungi)
Ecological Roles and Evolutionary Implications
The widespread presence of 5α,8α-epidioxyergosterol and related sterol peroxides suggests important ecological functions and evolutionary origins tied to the rise of atmospheric oxygen.
Ecological Roles: In the context of endophytic fungi and their host plants, the production of bioactive metabolites like 5α,8α-epidioxyergosterol is often part of a symbiotic or mutualistic relationship. chfcau.org.in There is evidence that such compounds can enhance the host plant's growth and competitiveness, as well as offer protection against herbivores and pathogens. nih.gov Endophytes can also help their hosts tolerate significant environmental stresses. irjet.net The ability of these fungi to colonize plants in high-stress environments is linked to the evolution of specialized survival mechanisms, which includes the production of a diverse array of bioactive compounds. swinburne.edu.au The delicate balance of this symbiotic relationship can be influenced by abiotic stress factors. irjet.net
Evolutionary Implications: The biosynthesis of sterols is an oxygen-intensive process, with the first step requiring molecular oxygen. pnas.org This has led to the hypothesis that sterols, as a class of molecules, evolved at least partly as an adaptation to the hazards of an oxygen-rich atmosphere. wiley.com The appearance of sterols in the geological record is often linked to the rise of eukaryotes and oxygenic photosynthesis. pnas.orgwiley.com As an oxygenated sterol (a sterol peroxide), 5α,8α-epidioxyergosterol is a product of this aerobic biochemistry. The evolution of sterol synthesis may have been a pivotal response to living with oxygen, a powerful but potentially toxic molecule. wiley.com Some research suggests that one of the initial cellular responses to oxidative stress, such as exposure to hydrogen peroxide, is the induction of sterol synthesis, indicating a protective role. wiley.comwiley.com Therefore, the evolutionary significance of 5α,8α-epidioxyergosterol is intrinsically linked to the evolution of aerobic metabolism and the development of mechanisms to manage oxidative stress.
Biosynthetic Pathways and Formation Mechanisms of 5α,8α Epidioxysterols
Photochemical Oxidation Reactions
The principal mechanism for the formation of the 5α,8α-epidioxy bridge in sterols is a non-enzymatic, photochemical reaction involving singlet oxygen ('O₂). This reaction is a type of [4+2] cycloaddition, akin to the Diels-Alder reaction, where the conjugated 5,7-diene system present in certain precursor sterols acts as the diene.
The process is initiated when a photosensitizing molecule, such as rose bengal, eosin (B541160) Y, or toluidine blue, absorbs light and transfers energy to molecular oxygen (O₂), exciting it from its stable triplet state to the highly reactive singlet state. This singlet oxygen then reacts efficiently with 5,7-diene sterols. The reaction is strongly inhibited by singlet oxygen quenchers like β-carotene and 2,5-dimethylfuran, confirming the involvement of singlet oxygen.
Common sterol 5,7-dienes like ergosterol (B1671047) and 7-dehydrocholesterol (B119134) react with singlet oxygen through parallel pathways. The major pathway leads to the formation of the corresponding 5α,8α-endoperoxide (epidioxysterol). nih.govmdpi.com For instance, the photooxidation of ergosterol yields 5α,8α-epidioxyergosterol, often referred to as ergosterol peroxide (EEP). frontiersin.org A secondary, parallel pathway can also produce unstable 7-hydroperoxy intermediates. nih.govmdpi.com Studies have shown a constant molar ratio of endoperoxide to hydroperoxide during the reaction, indicating they are formed concurrently rather than sequentially. mdpi.comnih.gov
Table 1: Examples of Photochemical Oxidation Reactions
| Precursor Sterol | Key Reactant | Photosensitizer Example | Primary Product |
|---|---|---|---|
| Ergosterol | Singlet Oxygen ('O₂) | Toluidine Blue, Rose Bengal | 5α,8α-Epidioxyergosterol (Ergosterol Peroxide) |
| 7-Dehydrocholesterol | Singlet Oxygen ('O₂) | Eosin Y | 5α,8α-Epidioxycholesterol |
| Cholesterol | Singlet Oxygen ('O₂) | Not specified in studies | 5-hydroperoxycholesterol (via 'ene' reaction) |
Enzymatic Biogenesis Pathways
While the initial formation of the 5α,8α-epidioxy bridge is predominantly a chemical process, subsequent enzymatic modifications have been documented. There is currently limited evidence for a "Diels-Alderase" type enzyme that directly catalyzes the [4+2] cycloaddition of oxygen across the sterol 5,7-diene system to form the endoperoxide.
However, research in the yeast Saccharomyces cerevisiae has identified enzymatic activity that processes the photochemically formed ergosterol peroxide (EEP). frontiersin.org In living yeast cells subjected to photodynamic treatment, the primary accumulated product is not EEP itself, but rather 5α,6α-epoxy-(22E)-ergosta-8,22-dien-3β,7α-diol (8-DED). frontiersin.org Cell-free experiments demonstrated that disrupted yeast preparations can convert EEP into 8-DED, an activity that is lost upon boiling, indicating the presence of a membrane-associated enzyme with EEP isomerase activity. frontiersin.org This suggests a pathway where a non-enzymatic photooxidation is followed by a specific enzymatic rearrangement.
Some reports suggest that the conversion of ergosterol to its epidioxide can occur via H₂O₂-dependent enzymatic oxidation in fungi, potentially as a detoxification mechanism for reactive oxygen species. phytojournal.com Furthermore, studies in Aspergillus oryzae have shown that the presence of cholesterol in the culture medium can promote and accelerate the synthesis of ergosterol peroxide from ergosterol, hinting at a complex regulatory or co-metabolic process that may involve enzymatic components like oxysterol-binding proteins in sterol transport and localization. nih.govresearchgate.net
Table 2: Observed Enzymatic Conversions Involving Epidioxysterols
| Organism | Enzyme/Activity | Substrate | Product |
|---|---|---|---|
| Saccharomyces cerevisiae | EEP Isomerase | 5α,8α-Epidioxyergosterol (EEP) | 5α,6α-epoxy-(22E)-ergosta-8,22-dien-3β,7α-diol (8-DED) |
Precursor Sterol Metabolism and Derivatization
The formation of any 5α,8α-epidioxysterol is fundamentally dependent on the biological synthesis of its specific precursor sterol, which must contain a 5,7-conjugated diene in the B-ring. The most well-known precursors are ergosterol, characteristic of fungi, and 7-dehydrocholesterol, an intermediate in cholesterol synthesis in vertebrates. nih.govmdpi.comnih.gov
The biosynthesis of these precursors is a complex, multi-step process. nih.gov In eukaryotes, it begins with the mevalonate (B85504) pathway, which produces isopentenyl diphosphate (B83284) (IPP). nih.gov IPP units are condensed to form farnesyl pyrophosphate (FPP). The enzyme squalene (B77637) synthase then catalyzes the condensation of two FPP molecules to create squalene. acs.org Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclase enzymes into the first sterol of the pathway, typically lanosterol (B1674476) (in fungi and animals) or cycloartenol (B190886) (in plants). frontiersin.org
From lanosterol, a series of enzymatic reactions, including demethylations, isomerizations, and desaturations, lead to the final sterol products. acs.orgmdpi.com
Ergosterol Synthesis: In fungi, lanosterol undergoes demethylation at C14 by the enzyme Erg11p, followed by further modifications by enzymes like Erg6p (C24-sterol methyltransferase) to produce the characteristic C28 ergosterol. nih.govacs.org The introduction of the C5-C6 and C7-C8 double bonds creates the necessary conjugated diene system that makes ergosterol susceptible to photooxidation. nih.gov
7-Dehydrocholesterol (7-DHC) Synthesis: In the Kandutsch-Russell pathway of cholesterol synthesis, 7-dehydrocholesterol is the final precursor to cholesterol. nih.gov It is formed from lanosterol through a series of modifications and serves as the direct precursor for both vitamin D₃ (via photolysis) and, through oxidation, 5α,8α-epidioxycholesterol.
Preclinical Biological Activities and Molecular Mechanisms of 5α,8α Epidioxysterol Analogues
Antiproliferative and Cytotoxic Effects in Cancer Cell Models
5α,8α-Epidioxysterol analogues have demonstrated notable antiproliferative and cytotoxic effects across a wide array of cancer cell models. Their mechanisms of action are multifaceted, involving the induction of programmed cell death, modulation of the cell cycle, and inhibition of tumor-promoting pathways.
Induction of Apoptosis
A primary mechanism by which 5α,8α-epidioxy-sterols exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in various cancer cell lines. For instance, 9,11-dehydroergosterol peroxide, a 5α,8α-epidioxy-sterol derivative, has been shown to be a potent inducer of apoptosis in HL60 leukemia cells. researchgate.net The apoptotic process induced by these sterols is often caspase-dependent. Studies have indicated the involvement of initiator caspases such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3. nih.govnih.gov Activation of caspase-8 suggests the engagement of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors. reactome.orgmdpi.com Conversely, the activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway. nih.gov This is further supported by observations of cytochrome c release from the mitochondria following treatment with these compounds. nih.gov
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, 5α,8α-epidioxy-sterol analogues can modulate the cell cycle, thereby halting the proliferation of cancer cells. A key molecular player in this process is the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21, WAF1, or Cip1. researchgate.netcellsignal.commerckmillipore.com Studies have demonstrated that compounds like 9,11-dehydroergosterol peroxide can induce the expression of p21 in cancer cells such as the HT29 human colon adenocarcinoma cell line. researchgate.net The upregulation of p21 leads to cell cycle arrest, often at the G1/S or G2/M transition, by inhibiting the activity of cyclin-CDK complexes that are essential for cell cycle progression. researchgate.netnih.govplos.orgmdpi.com For example, incubation of HT29 cells with 9,11-dehydroergosterol peroxide resulted in a decrease in the S phase cell population and an increase in the hypodiploid population, indicative of cell cycle arrest and apoptosis. researchgate.net
Inhibition of Tumor Promotion Pathways (e.g., TPA-induced)
Certain 5α,8α-epidioxy-sterol analogues have been found to inhibit tumor promotion pathways, such as those induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netnih.gov TPA is a potent tumor promoter that activates protein kinase C (PKC) and downstream signaling cascades, including the NF-κB pathway, leading to inflammation and cell proliferation. nih.govnih.gov Some 5α,8α-epidioxy-sterols have been shown to suppress TPA-induced inflammation and tumor promotion in mouse skin models. hilarispublisher.com The molecular mechanism underlying this inhibition can involve the suppression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), whose expression is often upregulated by TPA. researchgate.netpor-journal.com
Selective Cytotoxicity in Neoplastic Cells
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several 5α,8α-epidioxy-sterol analogues have demonstrated such selective cytotoxicity. For instance, 9,11-dehydroergosterol peroxide was found to selectively suppress the growth of HT29 human colon adenocarcinoma cells but not normal human fibroblasts (WI38). researchgate.net Similarly, 5α,8α-epidioxycholest-6-en-3β-ol displayed cytotoxicity against various human tumor cell lines, including stomach (SGC-7901), liver (HepG2), and cervical (HeLa) cancer cells, while showing no significant cytotoxicity against normal human hepatocytes (LO2). hilarispublisher.com This selectivity is a highly desirable characteristic for potential chemotherapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects. nih.govmdpi.com
Activity Spectrum Across Diverse Cancer Cell Lines
The antiproliferative and cytotoxic activities of 5α,8α-epidioxy-sterol analogues have been documented across a broad spectrum of human cancer cell lines. This wide range of activity highlights their potential as broad-spectrum anticancer agents. The table below summarizes the cytotoxic activity of various 5α,8α-epidioxy-sterol analogues against different cancer cell lines.
| Cancer Type | Cell Line(s) | Compound(s) | Noted Effects | Reference(s) |
| Breast | MCF-7, MDA-MB-231, MDA-MB435 | 5α,8α-epidioxy sterol 8, Ergosterol (B1671047) peroxide | Antiproliferative activity, Cytotoxicity | researchgate.nethilarispublisher.com |
| Lung | A549, H460 | Epidioxysterol 48 | Antiproliferative activity (IC50: 10.9 µg/mL) | mdpi.com |
| Colon | HT29, HCT-8, DLD-1 | 9,11-dehydroergosterol peroxide, Ergosterol peroxide, cyclopropane (B1198618) possessing 5α,8α-epidioxy sterol | Selective growth suppression, Cytotoxicity | researchgate.netresearchgate.nethilarispublisher.com |
| Liver | HepG2, Hep 3B | 5α,8α-epidioxycholest-6-en-3β-ol, Ergosterol peroxide | Mild cytotoxicity (IC50: 65 µg/mL), Cytotoxicity (IC50: 16.7 µg/mL) | hilarispublisher.com |
| Leukemia | HL60, K562, Molt 4 | 9,11-dehydroergosterol peroxide, Axinysterol | Growth inhibition, Apoptosis induction, Significant cytotoxicity | researchgate.nethilarispublisher.com |
| Laryngeal | HEp-2 | cyclopropane possessing 5α,8α-epidioxy sterol | Potent cytotoxicity | researchgate.net |
| Pancreatic | - | - | - | |
| Renal | - | - | - | |
| Stomach | SGC-7901, HGC27 | 5α,8α-epidioxycholest-6-en-3β-ol, Epidioxysterol 48 | Mild cytotoxicity (IC50: 99 µg/mL), Antiproliferative activity (IC50: 11.6 µg/mL) | hilarispublisher.commdpi.com |
| Kidney | - | - | - | |
| Ovary | SK-OV-3, A2780 | - | Cytotoxicity | hilarispublisher.commdpi.com |
| CNS | SF-295 | Ergosterol peroxide | Potent activity | hilarispublisher.com |
| Prostate | LNCaP, DU-145 | Ergosterol peroxide | Inhibitory effect | hilarispublisher.com |
| Melanoma | SK-MEL-2 | - | Cytotoxicity | hilarispublisher.com |
| Fibrosarcoma | - | - | - | |
| Epidermoid Carcinoma | KB | - | Strong cytotoxic effect | researchgate.net |
| Carcinosarcoma | Walker 256 | 5α,8α-epidioxy sterol 8 | Anti-tumor activity | researchgate.net |
| Sarcoma | - | - | - |
Anti-inflammatory Modulatory Activities
Beyond their anticancer properties, 5α,8α-epidioxy-sterols exhibit significant anti-inflammatory activities. Their mechanisms of action in this context primarily involve the modulation of key inflammatory pathways and mediators.
Research has shown that compounds like 5α,8α-epidioxycholest-6-en-3β-ol can effectively suppress the inflammatory response in cellular models. nih.gov A key target of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netfrontiersin.orgplos.org By inhibiting the activation and nuclear translocation of NF-κB, these sterols can downregulate the expression of a wide range of pro-inflammatory genes. nih.govresearchgate.net
This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, 5α,8α-epidioxy-sterols have been shown to inhibit the expression and activity of key enzymes involved in the inflammatory process, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govresearchgate.netmdpi.commedchemexpress.com The downregulation of iNOS leads to a decrease in the production of nitric oxide (NO), a potent inflammatory mediator, while the inhibition of COX-2 reduces the synthesis of prostaglandins, another class of inflammatory molecules. nih.govresearchgate.net These findings underscore the potential of 5α,8α-epidioxy-sterol analogues as therapeutic leads for inflammatory conditions.
Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression
5α,8α-Epidioxysterol analogues have demonstrated notable regulatory effects on the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. The overexpression of iNOS leads to excessive production of nitric oxide (NO), a mediator implicated in various inflammatory diseases. sfu.ca
One prominent analogue, 5α,8α-epidioxycholest-6-en-3β-ol (EnP(5,8)), has been shown to effectively decrease cellular NO levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netsemanticscholar.org This reduction in NO is achieved through the downregulation of the Nos2 gene, which codes for the iNOS enzyme. researchgate.net The inhibitory action occurs at both the mRNA and protein levels, indicating that the compound interferes with the transcriptional and/or translational processes of iNOS expression. researchgate.net Specifically, pre-incubation of RAW 264.7 cells with EnP(5,8) at a concentration of 10.4 µg/mL (25 µM) significantly inhibited the LPS-induced expression of iNOS mRNA and protein. researchgate.net
Furthermore, studies on other epidioxysterols, such as a new steroid isolated from the soft coral Sinularia sp., have shown the capacity to suppress iNOS expression to 24.2% at a concentration of 10 µM. researchgate.net This consistent finding across different analogues underscores the potential of the 5α,8α-epidioxy-sterol scaffold as a regulator of iNOS expression in inflammatory conditions. The primary mechanism appears to be the transcriptional inhibition of the Nos2 gene, preventing the synthesis of the iNOS enzyme and thereby reducing the production of pro-inflammatory nitric oxide. researchgate.netnih.govmdpi.com
Inhibition of Cyclooxygenase (COX-2) Activity and Expression
Analogous to their effects on iNOS, 5α,8α-epidioxy-sterol analogues also exert inhibitory effects on cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. ccjm.orgebsco.comwikipedia.org
The compound 5α,8α-epidioxycholest-6-en-3β-ol (EnP(5,8)) has been observed to inhibit the LPS-induced expression of COX-2 in RAW 264.7 macrophages at both the mRNA and protein levels. researchgate.net This suggests a mechanism of action that involves the suppression of gene expression, similar to its effect on iNOS. In addition to inhibiting its expression, EnP(5,8) has also demonstrated a mild selective inhibition of COX-2 enzyme activity. researchgate.net
Further research on a new 5α,8α-epidioxy-sterol from a Sinularia species found that it suppressed COX-2 expression to 70.4% at a concentration of 10 µM. researchgate.net This dual action of inhibiting both the synthesis and the activity of COX-2 makes these compounds particularly interesting as potential anti-inflammatory agents. By targeting COX-2, these sterols can effectively reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Influence on NF-κB Signaling Pathways
The nuclear factor kappa B (NF-κB) signaling pathway is a crucial regulator of pro-inflammatory gene expression, including the genes for iNOS and COX-2. semanticscholar.orgnih.govdovepress.com The anti-inflammatory properties of 5α,8α-epidioxy-sterol analogues are closely linked to their ability to modulate this pathway.
Ergosterol peroxide, a well-studied 5α,8α-epidioxy-sterol, is known to exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. researchgate.netresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target pro-inflammatory genes. researchgate.net Research suggests that the 5α,8α-epidioxy moiety is the key pharmacophore responsible for this activity. semanticscholar.org
Antimicrobial Properties
Antibacterial Spectrum and Efficacy
5α,8α-Epidioxysterol has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.nethilarispublisher.com Research has documented its efficacy against a range of pathogenic bacteria.
Specifically, this epidioxysterol has shown inhibitory activity against the Gram-positive bacteria Staphylococcus aureus, Bacillus subtilis, and Staphylococcus faecalis (Enterococcus faecalis). researchgate.nethilarispublisher.comnih.gov Its activity also extends to the Gram-negative bacteria Pseudomonas aeruginosa, Escherichia coli, and the plant pathogen Agrobacterium tumefaciens. researchgate.nethilarispublisher.comserbiosoc.org.rsresearchgate.net
While detailed Minimum Inhibitory Concentration (MIC) values for 5α,8α-epidioxy-sterol against each of these specific strains are not extensively reported in the available literature, some studies provide an indication of its potency. For instance, a study on epidioxysterols observed an MIC50 value of 500 µM for their antibacterial activity. researchgate.net
Table 1: Antibacterial Spectrum of 5α,8α-Epidioxysterol
| Bacterial Species | Gram Stain | Activity |
| Staphylococcus aureus | Positive | Active researchgate.nethilarispublisher.com |
| Bacillus subtilis | Positive | Active researchgate.nethilarispublisher.com |
| Staphylococcus faecalis | Positive | Active researchgate.nethilarispublisher.com |
| Pseudomonas aeruginosa | Negative | Active researchgate.nethilarispublisher.com |
| Escherichia coli | Negative | Active researchgate.nethilarispublisher.com |
| Agrobacterium tumefaciens | Negative | Active researchgate.nethilarispublisher.com |
Antifungal Efficacy against Phytopathogenic Fungi
In addition to its antibacterial properties, 5α,8α-epidioxy-sterol exhibits significant antifungal activity, particularly against fungi that are pathogenic to plants. researchgate.nethilarispublisher.comresearchgate.net
The compound has been shown to be effective against three major tomato pathogenic fungi: Botrytis cinerea, the causative agent of gray mold; Fusarium oxysporum, which causes Fusarium wilt; and Verticillium albo-atrum, a causal agent of Verticillium wilt. researchgate.nethilarispublisher.comresearchgate.net The ability of this sterol to inhibit the growth of these fungi suggests its potential application in agriculture as a natural fungicide.
Table 2: Antifungal Efficacy of 5α,8α-Epidioxysterol against Phytopathogenic Fungi
| Fungal Species | Common Disease | Activity |
| Botrytis cinerea | Gray Mold | Active researchgate.nethilarispublisher.comresearchgate.net |
| Fusarium oxysporum | Fusarium Wilt | Active researchgate.nethilarispublisher.comresearchgate.net |
| Verticillium albo-atrum | Verticillium Wilt | Active researchgate.nethilarispublisher.comresearchgate.net |
Antiviral Activity against Specific Viral Models
Research has identified 5α,8α-epidioxy-sterols as a class of natural metabolites with promising antiviral activity. Notably, they have been reported as the first natural compounds to demonstrate activity against the Human T-cell Leukemia Virus type I (HTLV-I), a retrovirus that can cause adult T-cell leukemia/lymphoma. researchgate.net
In one study, a mixture of 5α,8α-epidioxy-sterols was shown to reduce the activity of β-galactosidase by 50% at a concentration of 0.3 mg/mL. researchgate.net The activity of this enzyme is correlated with the activity of the HTLV-I virus, indicating a significant inhibitory effect of the sterols on the virus. Interestingly, despite their activity against this RNA virus, the same compounds were found to be inactive against another retrovirus, the Human Immunodeficiency Virus (HIV). researchgate.net This suggests a degree of selectivity in their antiviral action.
Antifouling Potential
The prevention of biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on submerged structures, is a significant area of research. nih.govsemanticscholar.orgnih.govfrontiersin.orgbioflux.com.ro 5α,8α-Epidioxysterol and its analogues, isolated from various marine organisms, have demonstrated notable antifouling properties. acs.orgsemanticscholar.org
One specific analogue, 5α,8α-epidioxycholest-6-en-3β-ol, has been the subject of several investigations. researchgate.net While one study reported that 5α,8α-epidioxy-24-methyl-cholesta-6-en-3β-ol isolated from a Palauan marine sponge, Lendenfeldia chondrodes, showed no activity against the blue mussel Mytilus edulis galloprovincialis, other research has highlighted the potential of this class of compounds. researchgate.net For instance, a new epidioxy sterol from the same sponge species was identified as an antifouling substance. acs.org
Ergosterol peroxide, another 5α,8α-epidioxyysterol analogue, has also been recognized for its diverse biological activities, which include antifouling potential. semanticscholar.org Marine invertebrates, such as sponges and corals, are known to produce a variety of secondary metabolites, including steroids, to defend against biofouling. nih.govsemanticscholar.org The exploration of these natural products offers a promising avenue for the development of environmentally benign antifouling agents. nih.govsemanticscholar.org
Antiparasitic Efficacy
Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, a severe and often fatal disease. plos.orgwikipedia.org Research has identified 5α,8α-epidioxyysterol and its analogues as having significant antileishmanial activity. acs.orgresearchgate.net
An ecology- and bioassay-guided study led to the discovery of potent antileishmanial properties in 5α,8α-epidioxycholest-6-en-3β-ol, which was isolated from the mollusk Dolabrifera dolabrifera. researchgate.net This compound demonstrated significant activity against Leishmania donovani. researchgate.net The ergosterol biosynthesis pathway in Leishmania is a key target for antiparasitic drugs, highlighting the potential of sterol-based compounds in combating this disease. plos.org The development of new treatments is crucial due to the limitations and toxicity of current therapies. nih.govplos.orgmdpi.comnih.gov
Beyond leishmaniasis, 5α,8α-epidioxyysterol analogues have been evaluated for their efficacy against other protozoan parasites, including Plasmodium falciparum, the deadliest species of malaria parasite, and Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netwikipedia.orgnih.govplos.orgcdc.govscielo.brscielo.org.co
Ergosterol peroxide has been reported to exhibit antiprotozoal activity, including antimalarial effects. researchgate.net The antiparasitic activities of natural compounds are a significant area of drug discovery research. veterinaryworld.orgmdpi.comnih.gov While specific data on the direct activity of 5α,8α-epidioxyysterol against Plasmodium falciparum and Trypanosoma cruzi is emerging, the broader class of epidioxysterols has shown promise. researchgate.netdntb.gov.ua For instance, epidioxysterols have been isolated from marine organisms and tested for various bioactivities, including cytotoxicity which can be relevant to antiparasitic action. dntb.gov.ua The unique life cycles and biology of these parasites present various targets for therapeutic intervention. plos.orgnih.govfrontiersin.org
Antileishmanial Activity (e.g., Leishmania donovani)
Enzyme Regulatory Modulation
Alcohol dehydrogenase (ADH) is a key enzyme in alcohol metabolism. nih.govmdpi.com Certain peptides derived from natural sources have been shown to activate ADH. nih.govmdpi.com While direct studies on 5α,8α-epidioxyysterol's effect on ADH are not extensively documented in the provided results, the broader context of natural product modulation of enzyme activity is relevant. The search for compounds that can enhance alcohol metabolism is an active area of research. nih.govmdpi.com
Phospholipase A2 (PLA2) enzymes are involved in a variety of physiological and pathological processes, including inflammation. researchgate.netnih.govmedchemexpress.comnih.gov Inhibition of PLA2 is a target for anti-inflammatory drug development. medchemexpress.comscbt.com
Ergosterol peroxide, a notable 5α,8α-epidioxyysterol analogue, has demonstrated inhibitory effects on PLA2. researchgate.netbiocrick.comnih.govkribb.re.kr Specifically, ergosterol peroxide isolated from the fungus Lactarius hatsudake showed selective inhibitory activity against PLA2 from Crotalus adamenteus (Eastern diamondback rattlesnake) venom, with an ED50 value of 100 μg/ml. researchgate.net However, it was inactive against PLA2 from Apis mellifera (honeybee) venom. researchgate.net The peroxide group in the molecule appears to be crucial for this inhibitory property. researchgate.net Another study on ergosterol peroxide from the flowers of Erigeron annuus also reported lipoprotein-associated PLA2 (Lp-PLA2) inhibitory effects, with an inhibition of 51.7 +/- 1.2% at a concentration of 0.23 mM. biocrick.comnih.govkribb.re.kr
Interactive Data Tables
Table 1: Antifouling Activity of 5α,8α-Epidioxysterol Analogues
| Compound/Extract | Source Organism | Target Organism | Activity | Reference |
| 5α,8α-epidioxy-24-methyl-cholesta-6-en-3β-ol | Lendenfeldia chondrodes (Sponge) | Mytilus edulis galloprovincialis (Blue mussel) | No activity | researchgate.net |
| New epidioxy sterol | Lendenfeldia chondrodes (Sponge) | Not specified | Antifouling substance | acs.org |
Table 2: Antiparasitic Activity of 5α,8α-Epidioxysterol Analogues
| Compound | Target Parasite | Activity | Reference |
| 5α,8α-epidioxycholest-6-en-3β-ol | Leishmania donovani | Significant activity | researchgate.net |
| Ergosterol peroxide | Protozoa (general) | Antiprotozoal activity | researchgate.net |
Table 3: Phospholipase A2 (PLA2) Inhibition by 5α,8α-Epidioxysterol Analogues
| Compound | Source | Target PLA2 | Inhibition Data | Reference |
| Ergosterol peroxide (2) & 5α,8α-epidioxy-(24S)-ergosta-6-en-3β-ol (3) | Lactarius hatsudake (Fungus) | Crotalus adamenteus venom | ED50 = 100 μg/ml | researchgate.net |
| Ergosterol peroxide (2) & 5α,8α-epidioxy-(24S)-ergosta-6-en-3β-ol (3) | Lactarius hatsudake (Fungus) | Apis mellifera venom | Inactive | researchgate.net |
| Ergosterol peroxide | Erigeron annuus (Flower) | Lipoprotein-associated PLA2 (Lp-PLA2) | 51.7 ± 1.2% at 0.23 mM | biocrick.comnih.govkribb.re.kr |
Alcohol Dehydrogenase Activation
Immunomodulatory Responses
Preclinical studies have demonstrated that 5α,8α-epidioxy-sterol analogues, a class of oxidized sterols found in various natural sources, possess significant immunomodulatory properties. researchgate.netresearchgate.net These activities are primarily characterized by the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.
Research has shown that these compounds can effectively suppress the production of inflammatory cytokines and other molecules in immune cells. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5α,8α-epidioxycholest-6-en-3β-ol was found to decrease the levels of nitric oxide (NO) by downregulating the expression of the Nos2 gene, which codes for inducible nitric oxide synthase (iNOS). researchgate.net This compound also inhibited the LPS-induced expression of cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels. researchgate.net
The immunomodulatory effects of these sterols are often attributed to the presence of the 5α,8α-endoperoxide bridge, which is believed to be crucial for their biological activities. researchgate.net The mechanism of action frequently involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. hilarispublisher.com Ergosterol peroxide, a well-known 5α,8α-epidioxy-sterol, has been shown to block the expression of MyD88 and VCAM-1, as well as the production of cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated cells, with its effects linked to the inhibition of NF-κB activation. hilarispublisher.com
Furthermore, some analogues have demonstrated selective inhibitory activities. For example, 5α,8α-epidioxy-24(S)-methylcholest-6-en-3β-ol exhibited selective inhibition against the phospholipase A2 (PLA2) enzyme from Crotalus adamenteus venom. hilarispublisher.com The structural variations in the side chain of the sterol molecule can influence the potency and selectivity of their immunomodulatory and anti-inflammatory effects. researchgate.net
The table below summarizes the observed immunomodulatory effects of various 5α,8α-epidioxy-sterol analogues in preclinical models.
| Compound/Analogue | Model System | Key Immunomodulatory Effects | Reference |
| 5α,8α-Epidioxycholest-6-en-3β-ol | RAW 264.7 macrophages (LPS-stimulated) | Decreased NO levels via Nos2 downregulation; Inhibited COX-2, IL-6, and TNF-α expression. | researchgate.net |
| Ergosterol Peroxide | LPS-stimulated cells | Blocked MyD88 and VCAM-1 expression; Inhibited IL-1β, IL-6, and TNF-α production; Suppressed NF-κB activation. | hilarispublisher.com |
| 5α,8α-Epidioxy-24(S)-methylcholest-6-en-3β-ol | In vitro enzyme assay | Selectively inhibited Crotalus adamenteus venom PLA2. | hilarispublisher.com |
These findings highlight the potential of 5α,8α-epidioxy-sterol analogues as lead compounds for the development of new therapeutic agents targeting inflammatory and immune-related disorders. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of 5α,8α Epidioxysterol Derivatives
Impact of Side Chain Modifications on Biological Activity
The aliphatic side chain at the C-17 position of the steroidal scaffold plays a pivotal role in modulating the biological activity of 5α,8α-epidioxysterol derivatives. Research has demonstrated that alterations in the length, flexibility, and chemical nature of this side chain can significantly influence the potency and selectivity of these compounds, particularly their anticancer and immunosuppressive effects. nih.govfigshare.com
One area of focus has been the introduction of various functional groups to the side chain. For instance, a series of novel 5α,8α-endoperoxide derivatives bearing semicarbazone or thiosemicarbazone side chains were synthesized and evaluated for their cytotoxic activities. nih.gov The results indicated that these modifications could enhance antiproliferative effects against several human cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), MCF-7 (breast carcinoma), and A549 (lung carcinoma). nih.gov Notably, compound 7j (a thiosemicarbazone derivative) showed significant cytotoxicity against HepG2 cells with an IC₅₀ value of 3.52 μM, rendering it more potent than the parent compound, ergosterol (B1671047) peroxide. nih.gov This suggests that the addition of semicarbazone/thiosemicarbazone moieties can be a viable strategy for developing more effective anticancer agents. nih.gov
Another strategy involves conjugating the sterol with moieties that can target specific cellular organelles. To enhance accumulation in tumor cell mitochondria, ergosterol peroxide was coupled with a triphenylphosphonium (TPP⁺) cation. scielo.brscielo.brnih.gov The resulting derivatives (Mito-EPs) displayed stronger and more selective cytotoxicity against cancer cells compared to the parent ergosterol peroxide. scielo.brscielo.br A SAR analysis revealed that the length of the carbon linker between the steroid and the TPP⁺ moiety affects the cytotoxic efficacy; compounds with shorter linkers, such as Mito-EP-3a and Mito-EP-3b , were more active than those with longer linkers. scielo.brscielo.br For example, Mito-EP-3b was 9.70-fold more active than ergosterol peroxide against the MCF-7 cell line. scielo.br
The presence of specific structural features within the side chain, such as a cyclopropyl (B3062369) group, has also been shown to enhance bioactivity. researchgate.netnih.gov A 5α,8α-epidioxysterol bearing a cyclopropyl moiety in its side chain, isolated from the gorgonian Eunicella cavolini, exhibited the highest antiproliferative activity against MCF-7 human breast cancer cells among a series of related compounds. researchgate.netnih.gov Similarly, yalongsterol A, a new 5α,8α-epidioxysterol with a unique side chain, along with two known related steroids, showed moderate immunosuppressive activities against T and B lymphocyte cells. figshare.comtandfonline.comresearchgate.net These findings underscore that even subtle changes in the side chain, such as the degree of unsaturation or the presence of specific alkyl groups (e.g., methyl or ethyl groups), can lead to variations in biological profiles. hilarispublisher.comfigshare.com
| Compound | Side Chain Modification | Tested Cell Line | Activity (IC₅₀ in µM) | Key Finding |
|---|---|---|---|---|
| Ergosterol Peroxide (Parent) | Standard ergosterol side chain | MCF-7 | ~11.4 - 151 | Baseline activity for comparison. scielo.brmdpi.com |
| Compound 7j | Thiosemicarbazone side chain | HepG2 | 3.52 | Thiosemicarbazone moiety enhances cytotoxicity. nih.gov |
| Mito-EP-3b | TPP⁺ conjugate (short linker) | MCF-7 | 1.18 | TPP⁺ conjugation and shorter linker length significantly increase potency. scielo.brscielo.br |
| Yalongsterol A | (22E)-24-methylcholesta-6,22,24(28)-trien-3β-ol side chain | T-lymphocytes | 19.30 | Shows moderate immunosuppressive activity. figshare.comtandfonline.com |
| Cyclopropyl-containing derivative (Compound 1) | Cyclopropyl moiety in side chain | MCF-7 | Potent | Presence of a cyclopropyl group enhances antiproliferative activity. researchgate.net |
Role of the Endoperoxide Moiety in Bioactivity
The 5α,8α-endoperoxide bridge is a critical pharmacophore for the biological activities observed in this class of steroids. researchgate.netmdpi.com Its presence is considered a prerequisite for many of the cytotoxic, anti-inflammatory, and immunomodulatory effects. researchgate.netmdpi.com This structural feature arises from the photooxidation of a precursor sterol containing a conjugated 5,7-diene system. researchgate.netmdpi.com
The significance of the endoperoxide moiety is clearly demonstrated when comparing the bioactivity of 5α,8α-epidioxysterols to their 5,7-diene precursors, such as ergosterol. Studies have shown that ergosterol peroxide exhibits significantly enhanced cytotoxic effects on various cancer cells compared to ergosterol, which lacks the peroxide bridge. semanticscholar.org This suggests that the peroxide bond itself is directly involved in the mechanism of action.
Stereochemical Influences on Pharmacological Profiles
Stereochemistry plays a subtle yet significant role in defining the pharmacological profiles of 5α,8α-epidioxysterol derivatives. The spatial arrangement of atoms, particularly at the C-5 and C-8 positions where the endoperoxide bridge is attached, and within the C-17 side chain, can influence how these molecules interact with biological targets.
Furthermore, the stereochemistry within the side chain can modulate activity. For example, differences at the C-24 stereogenic center can lead to distinct biological outcomes. mdpi.com The natural product (22E,24S)-5α,8α-epidioxy-24-methyl-cholesta-6,22-dien-3β-ol and its C-24 epimer exhibit different levels of immunosuppressive activity. figshare.comresearchgate.net Similarly, the complex stereochemistry of side chains containing cyclopropyl rings, such as in (22R,23R,24R)-5α,8α-epidioxy-22,23-methylene-24-methylcholest-6-en-3β-ol , is critical for its cytotoxic properties. mdpi.com The assignment of the absolute configuration of these complex side chains often requires extensive spectroscopic analysis and comparison with synthetic isomers to establish a clear SAR. mdpi.com These findings highlight that precise stereochemical control is an important consideration in the design and synthesis of new, potent 5α,8α-epidioxysterol derivatives. nih.gov
Comparison with Related Steroidal Compounds
The biological activity of 5α,8α-epidioxysterol derivatives becomes clearer when compared with other related steroidal compounds. These comparisons help to pinpoint the specific structural features responsible for their pharmacological effects.
The most direct comparison is with their non-peroxidated precursors. As mentioned, ergosterol peroxide is significantly more cytotoxic to cancer cells than ergosterol, highlighting the essential role of the 5α,8α-endoperoxide bridge. semanticscholar.org Another related compound, 9,11-dehydroergosterol peroxide , which contains an additional double bond at the C-9(11) position, was found to be a more effective inhibitor of HL60 leukemia cell growth and a stronger inducer of apoptosis than ergosterol peroxide. researchgate.net This indicates that modifications to the steroidal core, beyond the endoperoxide bridge, can further enhance activity.
Comparisons have also been made with other classes of oxidized sterols. For example, 9,11-secosterols, which feature a cleavage of the C9-C11 bond in the steroid nucleus, are often found alongside 5α,8α-epidioxysterols in marine organisms. mdpi.com While both classes of compounds can exhibit bioactivity, their pharmacological profiles differ, suggesting different mechanisms of action related to their distinct structural frameworks. In another study, the cytotoxicity of the epidioxysterol (22R,23R,24R)-5α,8α-epidioxy-22,23-methylene-24-methyl-cholest-6,9(11)-dien-3β-ol was compared to 24-methylenecholestane-1α,3β,5α,6β,11α-pentol , a polyhydroxylated steroid. mdpi.com The latter showed significant cytotoxicity towards HL-60 cells, demonstrating that different modes of oxygenation on the steroid skeleton can also confer potent bioactivity. mdpi.com These comparative studies are invaluable for understanding the unique contribution of the 5α,8α-epidioxy moiety and for identifying other structural motifs that can be exploited in the development of new therapeutic agents.
| Compound | Key Structural Feature | Biological Activity Highlight | Reference |
|---|---|---|---|
| Ergosterol Peroxide | 5α,8α-endoperoxide bridge | Induces apoptosis; cytotoxic to various cancer cells. | researchgate.net |
| Ergosterol | Lacks endoperoxide bridge (5,7-diene) | Significantly less cytotoxic than its peroxidated form. | semanticscholar.org |
| 9,11-Dehydroergosterol Peroxide | Endoperoxide bridge + C-9(11) double bond | More potent growth inhibitor of HL60 cells than ergosterol peroxide. | researchgate.net |
| 24-Methylenecholestane-1α,3β,5α,6β,11α-pentol | Polyhydroxylated steroid core | Exhibited significant cytotoxicity towards HL-60 cells. | mdpi.com |
Advanced Methodologies in 5α,8α Epidioxysterol Research
Isolation and Purification Techniques (e.g., Bioassay-Guided Fractionation)
The journey to obtaining pure 5α,8α-epidioxyergosterol from a natural source, such as an endophytic or marine fungus, often begins with bioassay-guided fractionation. researchgate.netcapes.gov.brcdnsciencepub.com This strategic approach involves a systematic process of separation and biological testing.
The process commences with a crude extract of the organism, for instance, the mycelia of the marine fungus Corollospora lacera or the endophytic fungus Nodulisporium sp. researchgate.netsciepub.com This initial extract, containing a multitude of compounds, is subjected to a preliminary biological assay to confirm the presence of the desired activity, such as antimicrobial or cytotoxic effects. researchgate.netcapes.gov.brcdnsciencepub.com
Following this, the crude extract is separated into simpler mixtures, or "fractions," using chromatographic techniques. A common initial step is solvent partitioning, such as the Kupchan method, which separates compounds based on their polarity, yielding hexane, dichloromethane, butanol, and aqueous fractions. brieflands.com Each of these fractions is then tested again. The most active fraction is selected for further separation using methods like medium-pressure liquid chromatography (MPLC) or column chromatography over silica (B1680970) gel. brieflands.com This iterative cycle of separation and bioassay is repeated, progressively narrowing down the components until a single, pure, active compound—in this case, 5α,8α-epidioxyergosterol—is isolated. researchgate.netcapes.gov.brcdnsciencepub.combrieflands.com This compound has been successfully isolated from various fungi, including Penicillium species and endophytic fungi like Exophiala sp. and Phomopsis sp. clockss.orgnih.govresearchgate.net
Spectroscopic Elucidation Methods (e.g., 1D and 2D Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Diffraction for Absolute Configuration)
Once isolated, the precise chemical structure of 5α,8α-epidioxyergosterol is determined using a suite of powerful spectroscopic techniques. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to this process.
1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides the initial blueprint of the molecule. researchgate.net It reveals the number and types of hydrogen and carbon atoms present, their chemical environments, and how they are connected. emerypharma.com
2D NMR: Two-dimensional NMR techniques are essential for assembling the complete molecular puzzle. researchgate.netnih.gov Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms they are directly attached to. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) goes a step further, revealing long-range connections between protons and carbons, which is critical for piecing together the entire carbon skeleton and confirming the placement of functional groups. mdpi.com
Mass Spectrometry (MS) is used to determine the compound's molecular weight and elemental formula with high precision, often through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). researchgate.net It also provides information about the molecule's fragmentation pattern, which can further support the proposed structure.
X-ray Diffraction offers the most definitive structural evidence. researchgate.netnih.govthieme-connect.de This technique, when a suitable single crystal of the compound can be grown, provides an unambiguous determination of the molecule's three-dimensional structure and, crucially, its absolute configuration. researchgate.netencyclopedia.pub By analyzing how X-rays are scattered by the crystal, scientists can map the precise spatial arrangement of every atom. thieme-connect.deencyclopedia.pub The Flack parameter, derived from the diffraction data, is a key value used to confirm the correct enantiomer, which is vital for understanding biological activity. encyclopedia.pub
Table 1: Key Spectroscopic Data for 5α,8α-Epidioxysterol
This table presents typical spectroscopic signals used to identify 5α,8α-epidioxyergosterol. Note that exact chemical shifts (δ) can vary slightly depending on the solvent used.
In Vitro Cell-Based Bioassays and Mechanistic Studies
To understand the biological effects of 5α,8α-epidioxyergosterol, researchers use in vitro (in the lab) cell-based bioassays. nih.govdiva-portal.org These experiments involve treating cultured human cells, often cancer cell lines or immune cells, with the compound to observe its effects. nih.govnih.govresearchgate.net
A primary focus of research has been on the compound's anticancer potential. nih.govresearchgate.net Studies have shown that 5α,8α-epidioxyergosterol can inhibit the growth of various cancer cell lines, including those from colon adenocarcinoma (HT29), breast cancer (MCF-7), and rhabdomyosarcoma (A673). nih.govresearchgate.net
Mechanistic studies delve deeper to uncover how the compound exerts its effects. A key mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This is often investigated by:
Flow Cytometry: To detect an increase in the sub-G1 cell population, a hallmark of apoptotic cells. nih.gov
Western Blot Analysis: To measure changes in the levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (which regulate mitochondrial integrity) and caspases (enzymes that execute cell death). nih.govnih.gov
Fluorescence Microscopy: Using specific dyes to visualize nuclear condensation or the loss of mitochondrial membrane potential, both characteristic features of apoptosis. nih.gov
Beyond cancer, the anti-inflammatory properties of 5α,8α-epidioxyergosterol are also studied in vitro. researchgate.net These assays often use immune cells like macrophages (e.g., RAW264.7 cell line) stimulated with an inflammatory agent like lipopolysaccharide (LPS). researchgate.netmdpi.comnih.gov Researchers then measure the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), to determine the compound's ability to suppress the inflammatory response. mdpi.commdpi.com
Table 2: Examples of In Vitro Bioassays for 5α,8α-Epidioxysterol
Synthetic and Semisynthetic Approaches for Analogues
While 5α,8α-epidioxyergosterol itself shows promising biological activity, researchers often seek to improve its properties, such as potency or target specificity, by creating analogues. This is achieved through synthetic and semisynthetic methods. nih.govbvuict.in Semisynthesis starts with the natural product and chemically modifies it, while full synthesis builds the molecule from simpler chemical precursors.
A key strategy in creating analogues involves modifying the C3-hydroxyl group on the sterol's A-ring. nih.gov For example, researchers have synthesized a series of 3-carbamate derivatives of ergosterol (B1671047) peroxide. nih.gov This approach led to the development of compounds like 5α,8α-Epidioxyergosta-3-yl-(piperazine-1)carbamate, which exhibited significantly enhanced antiproliferative activity against several human cancer cell lines compared to the original parent compound. nih.gov
These structure-activity relationship (SAR) studies, where the structures of analogues are correlated with their biological activity, are crucial. nih.gov They help identify which parts of the molecule are essential for its function and how modifications can lead to improved therapeutic agents. nih.gov For instance, by attaching a fluorescent tag like coumarin (B35378) to a carbamate (B1207046) derivative, scientists created a conjugate that specifically localizes in the mitochondria of cancer cells, leading to enhanced anticancer effects. nih.gov This demonstrates how synthetic modifications can not only boost potency but also direct the molecule to specific subcellular targets. nih.gov
Future Perspectives and Translational Research Opportunities for 5α,8α Epidioxysterols
Elucidation of Novel Biosynthetic Pathways
A significant hurdle in the widespread study and application of 5α,8α-epidioxy sterols is their limited availability from natural sources. Understanding and engineering their biosynthetic pathways is therefore a crucial area of future research. While the formation of some 5α,8α-epidioxy sterols is proposed to occur via a photooxidation reaction involving the addition of an oxygen molecule to a conjugated 5,7-diene system in a precursor sterol, the precise enzymatic machinery involved in most organisms remains largely unknown. researchgate.net
Future research will likely focus on:
Identifying and characterizing the enzymes responsible for the formation of the endoperoxide bridge. This could involve genome mining of producer organisms, followed by heterologous expression and functional characterization of candidate enzymes.
Metabolic engineering of microbial hosts , such as Escherichia coli or yeast, to create sustainable and scalable production platforms. nih.gov This would involve introducing the identified biosynthetic genes into a suitable chassis organism and optimizing fermentation conditions to maximize yields. nih.gov
Exploring the diversity of biosynthetic pathways across different producer organisms. This could reveal novel enzymes with improved efficiency or substrate specificity, which could be valuable for synthetic biology applications.
Identification of Additional Biological Targets and Mechanisms
While numerous studies have documented the cytotoxic and anti-inflammatory effects of 5α,8α-epidioxy sterols, a comprehensive understanding of their molecular targets and mechanisms of action is still developing. For instance, some of these compounds are known to induce apoptosis in cancer cells and inhibit key inflammatory pathways. researchgate.netresearchgate.netspandidos-publications.com
Key future research directions include:
Unraveling the specific signaling pathways modulated by different 5α,8α-epidioxy sterols. This can be achieved through a combination of transcriptomic, proteomic, and metabolomic approaches.
Identifying direct protein targets using techniques such as affinity chromatography, chemical proteomics, and computational docking studies. For example, some studies have investigated their inhibitory effects on enzymes like lipoxygenases and cyclooxygenases. researchgate.net
Investigating the role of the 5α,8α-endoperoxide moiety in target engagement and biological activity. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of various analogs, will be instrumental in this regard. researchgate.net
Development of Advanced Preclinical Models
To translate the promising in vitro findings into clinical applications, the development and use of more sophisticated preclinical models are essential. nih.govcancer.gov These models should more accurately recapitulate the complexity of human diseases.
Future efforts in this area should focus on:
Utilizing patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) to evaluate the in vivo efficacy of 5α,8α-epidioxy sterols against various cancers. cancer.gov
Employing advanced in vitro models , such as 3D organoids and microfluidic "organ-on-a-chip" systems, to better predict human responses and assess potential toxicities. nih.gov
Developing humanized mouse models to study the immunomodulatory effects of these compounds in a more clinically relevant context. nih.gov
The Translational Research Program (TRP) model, which encompasses basic, preclinical, and clinical research, provides a framework for facilitating the progression of promising compounds like 5α,8α-epidioxy sterols from the laboratory to the clinic. augusta.edu
Exploration of Chemoecological Interactions
5α,8α-Epidioxysterols are secondary metabolites that likely play a role in the chemical ecology of the organisms that produce them. frontiersin.orgresearchgate.net Understanding these interactions can provide valuable insights into their natural functions and potentially uncover new applications. These compounds may serve as defense molecules against predators, competitors, or pathogens. frontiersin.org
Future research should explore:
The role of 5α,8α-epidioxy sterols in mediating interactions between different marine organisms, such as sponges, corals, and their associated microbes. frontiersin.orgudg.edu
Investigating the influence of environmental factors on the production of these compounds.
Screening for novel 5α,8α-epidioxy sterols from a wider range of ecological niches, which could lead to the discovery of compounds with unique biological activities.
Strategies for Sustainable Production and Derivatization
The limited natural abundance of many 5α,8α-epidioxy sterols necessitates the development of sustainable production methods and strategies for creating novel derivatives with improved properties.
Key strategies for the future include:
Total synthesis and semi-synthesis of complex 5α,8α-epidioxy sterols and their analogs. This will not only provide access to larger quantities of these compounds for further study but also enable the generation of focused libraries for SAR studies.
Biocatalysis and chemoenzymatic synthesis , leveraging the power of enzymes to perform specific chemical transformations with high selectivity and efficiency.
Development of derivatization strategies to modify the core structure of 5α,8α-epidioxy sterols to enhance their potency, selectivity, and pharmacokinetic properties.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of 5α,8α-epidioxy sterols and pave the way for the development of new and effective treatments for a range of human diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
